rac Ketorolac-d4

Übersicht

Beschreibung

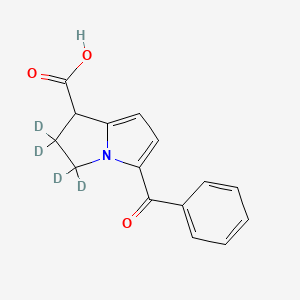

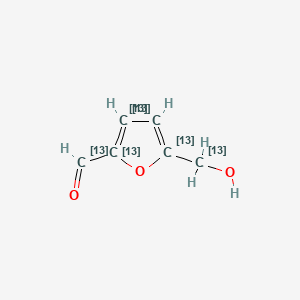

Rac Ketorolac-d4 is a stable isotope labelled compound . It is a non-selective COX inhibitor and a non-steroidal anti-inflammatory drug . The molecular formula of this compound is C15H9D4NO3 and it has a molecular weight of 259.29 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C15H9D4NO3 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula, C15H9D4NO3, and its molecular weight, 259.29 . Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Pharmacological Activity in Ovarian Cancer

Rac Ketorolac, specifically the R-enantiomer, has been identified as an inhibitor of the Rho-family GTPases Rac1 and Cdc42. These GTPases are key in regulating cancer-relevant functions like cytoskeleton remodeling, crucial for tumor cell adhesion and migration. Studies have shown that post-surgery administration of racemic ketorolac in ovarian cancer patients led to peritoneal distribution of R-ketorolac, which was effective in inhibiting target GTPase activity in cells retrieved from the peritoneal cavity. This inhibition potentially contributes to the observed survival benefits in women who received ketorolac after ovarian cancer surgery (Guo et al., 2015).

Additionally, R-ketorolac was identified as an allosteric inhibitor of Cdc42 and Rac1 GTPases, providing a novel mechanism of action different from its anti-inflammatory properties. In ovarian cancer cell models, it has been demonstrated that R-ketorolac significantly inhibits cell behaviors critical for invasion and metastasis, such as adhesion, migration, and invasion. These findings underscore R-ketorolac's potential as a therapeutic agent in targeting GTPases for ovarian cancer therapy (Guo et al., 2015).

Inhibition of Rac1 and Cdc42 in Cancer Therapies

The R-enantiomer of ketorolac, distinct from the commonly known S-enantiomer that exhibits anti-inflammatory properties, has shown unexpected pharmacological activity by inhibiting Rac1 and Cdc42 GTPases. This specific inhibition by R-ketorolac, and not by the S-enantiomer, suggests a unique pharmacological role for the R-enantiomer. Such activity has been proven to inhibit cell adhesion, migration, and reduce peritoneal tumor implantation in a mouse xenograft model, demonstrating R-ketorolac's potential in managing ovarian cancer and possibly other cancers through targeting these GTPases (Hudson et al., 2015).

Wirkmechanismus

Rac Ketorolac-d4 acts as a prostaglandin biosynthesis inhibitor, analgesic, and anti-inflammatory . It inhibits key pathways in prostaglandin synthesis, which is crucial to its mechanism of action . Although this compound is non-selective and inhibits both COX-1 and COX-2 enzymes, it’s also been found to inhibit the small GTPases Rac1 and Cdc42 .

Zukünftige Richtungen

Based on the papers retrieved, rac Ketorolac-d4 has potential therapeutic benefits in ovarian cancer treatment due to its pharmacologic activity as a Rac1 and Cdc42 inhibitor . It modulates relevant pathways and genes associated with disease progression and worse outcome . This suggests that this compound may represent a novel therapeutic approach for ovarian cancer .

Eigenschaften

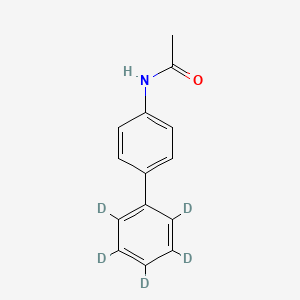

IUPAC Name |

5-benzoyl-2,2,3,3-tetradeuterio-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675986 | |

| Record name | 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216451-53-4 | |

| Record name | 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

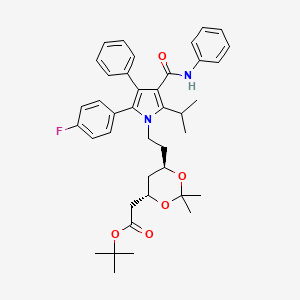

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)